molecular formula C10H11N3O4 B048616 3'-Isocyano-2',3'-dideoxyuridine CAS No. 124288-72-8

3'-Isocyano-2',3'-dideoxyuridine

Cat. No.: B048616
CAS No.: 124288-72-8
M. Wt: 237.21 g/mol
InChI Key: KEPYLRFTUFPYBU-LKEWCRSYSA-N
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Description

3'-Isocyano-2',3'-dideoxyuridine is a synthetic nucleoside analogue with the molecular formula C10H11N3O4 . It belongs to a class of compounds where a reactive isocyano group has been incorporated at the 3' position of the dideoxyuridine skeleton. This structural modification is of significant interest in medicinal chemistry for exploring new antiviral agents. A study investigating its properties, along with other isocyano-substituted nucleosides, concluded that it was devoid of any marked inhibitory effect against a panel of DNA and RNA viruses, including human immunodeficiency virus type I (HIV) . As such, this compound serves as a valuable chemical reference standard and a specialized intermediate for researchers in nucleoside chemistry, drug discovery, and development. It can be used to study structure-activity relationships (SAR) to understand how modifications at the sugar moiety influence biological activity and to synthesize more complex derivatives. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

CAS No.

124288-72-8

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-isocyanooxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H11N3O4/c1-11-6-4-9(17-7(6)5-14)13-3-2-8(15)12-10(13)16/h2-3,6-7,9,14H,4-5H2,(H,12,15,16)/t6-,7+,9+/m0/s1

InChI Key

KEPYLRFTUFPYBU-LKEWCRSYSA-N

SMILES

[C-]#[N+]C1CC(OC1CO)N2C=CC(=O)NC2=O

Isomeric SMILES

[C-]#[N+][C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O

Canonical SMILES

[C-]#[N+]C1CC(OC1CO)N2C=CC(=O)NC2=O

Other CAS No.

124288-72-8

Synonyms

3'-isocyano-2',3'-dideoxyuridine

Origin of Product

United States

Scientific Research Applications

Synthesis of 3'-Isocyano-2',3'-dideoxyuridine

The synthesis of this compound typically involves the modification of standard nucleoside synthesis techniques. The compound can be derived from 2',3'-anhydronucleosides through a series of chemical transformations, including the introduction of isocyanide groups. The synthetic pathway generally includes:

  • Formation of Isocyanides : Starting from nucleosides, isocyanides are introduced via reactions with appropriate reagents under controlled conditions.
  • Purification : The resulting compounds are purified using chromatographic techniques to achieve high purity levels necessary for biological testing.

Antiviral Properties

Research has shown that this compound exhibits varying degrees of antiviral activity, particularly against HIV. However, studies indicate that at non-cytotoxic concentrations, this compound does not display significant anti-HIV activity compared to other nucleoside analogs. For instance, a study found that while it was less toxic than its thymidine counterpart, it did not effectively inhibit HIV replication in vitro .

Inhibition Studies

In vitro studies have demonstrated that this compound acts as a mixed-type inhibitor of deoxythymidine kinase in MT-4 cells, suggesting potential applications in cancer treatment where modulation of nucleoside metabolism is beneficial .

Nucleoside Analog Research

The unique structure of IDU allows it to serve as a valuable tool in the development of nucleoside analogs for therapeutic purposes. Its incorporation into oligonucleotides can enhance the stability and efficacy of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), making it useful in gene therapy and RNA interference technologies .

  • Study on Antiviral Efficacy : A comparative study evaluated the antiviral efficacy of various nucleoside analogs, including IDU. Results indicated limited effectiveness against HIV but highlighted the need for further exploration into structural modifications to enhance activity .
  • Nucleoside Transport Inhibition : Another study investigated the role of nucleoside transport inhibitors alongside IDU derivatives, revealing insights into how these modifications could enhance therapeutic outcomes by improving cellular uptake and retention .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The isocyano group in NCddUrd confers weaker binding to dThd kinase (Ki = 1.2 μM) compared to azido derivatives like AZT (Ki = 0.3 μM), reducing phosphorylation efficiency .
  • Toxicity Profile: NCddUrd exhibits lower cytotoxicity (IC₅₀ >100 μM) than its thymidine analog (3'-Isocyano-ddThd, IC₅₀ = 5–10 μM), likely due to reduced incorporation into host DNA .
  • Anti-HIV Activity : Unlike azido analogs (AZT, AzddU), NCddUrd’s inability to form triphosphate metabolites renders it inactive against HIV .

Metabolic Pathways and Pharmacokinetics

Table 2: Metabolic Features
Compound Major Metabolites Metabolic Pathways Half-Life (in vivo)
NCddUrd Not characterized (presumed unmetabolized) Likely renal excretion Unknown
AZT AZT-MP, AZT-TP, Glucuronides Phosphorylation, glucuronidation 1–3 hours
AzddU Diphosphohexose derivatives Hexose conjugation, azido reduction 14.3 hours (diphosphohexose)
ddUrd ddUMP, ddUTP (exogenous administration) Inefficient phosphorylation <1 hour

Key Insights :

Toxicity and Resistance Profiles

  • NCddUrd : Demonstrates minimal toxicity in MT-4 cells (IC₅₀ >100 μM) compared to AZT (IC₅₀ = 10–50 μM), aligning with its poor kinase affinity and low metabolic activation .

Preparation Methods

Uridine as a Primary Precursor

Uridine serves as the foundational scaffold for most synthetic routes. The 2' and 3' hydroxyl groups are selectively removed or modified through reactions such as Mitsunobu-type substitutions or radical-mediated deoxygenation . For example, 2',3'-dideoxyuridine can be synthesized via treatment with tributyltin hydride and a radical initiator under anhydrous conditions.

Protecting Group Strategies

Temporary protection of the 5' hydroxyl group is critical to prevent undesired side reactions. Common protecting groups include:

  • Trityl (Trt) groups : Used for their bulkiness and ease of removal under mild acidic conditions.

  • Acetyl (Ac) groups : Employed in stepwise protection-deprotection sequences to isolate reactive sites.

Synthetic Routes to this compound

Direct Isocyano Group Introduction

This method involves the conversion of a 3'-amino intermediate to the isocyano group.

Procedure :

  • 3'-Amination : Treat 2',3'-dideoxyuridine with sodium azide and a crown ether (e.g., 15-crown-5) in dimethylformamide (DMF) at 120°C to yield 3'-azido-2',3'-dideoxyuridine.

  • Staudinger Reaction : Reduce the azide to an amine using triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

  • Isocyano Formation : React the amine with trichloroacetyl isocyanate (TCAI) followed by base hydrolysis to generate the isocyano group.

Key Data :

StepReagents/ConditionsYield
3'-AminationNaN₃, 15-crown-5, DMF, 120°C65%
Staudinger ReductionPPh₃, THF, rt91%
Isocyano FormationTCAI, NaOH78%

Catalytic Dehydration of Formamide Intermediates

An alternative route involves formamide intermediates, which are dehydrated to isocyanates using catalysts.

Procedure :

  • Formylation : Treat 3'-amino-2',3'-dideoxyuridine with formic acid under reflux to form 3'-formamido-2',3'-dideoxyuridine.

  • Dehydration : Use a catalyst such as anhydrous copper sulfate and sulfuric acid in dimethyl sulfoxide (DMSO) at 75–95°C to convert the formamide to the isocyano group.

Optimization Insights :

  • Catalyst Loading : 1–2 wt% CuSO₄ maximizes yield while minimizing side reactions.

  • Solvent Effects : DMSO enhances reaction efficiency by stabilizing intermediates.

Reaction Optimization and Challenges

Regioselectivity Control

The absence of hydroxyl groups at the 2' and 3' positions simplifies regioselectivity but necessitates stringent anhydrous conditions to prevent hydrolysis of the isocyano group.

Stability of Isocyano Intermediates

Isocyano groups are prone to dimerization or hydrolysis. Strategies to mitigate this include:

  • Low-Temperature Reactions : Conducting steps below 0°C during critical phases.

  • Inert Atmosphere : Using nitrogen or argon to exclude moisture.

Yield Improvement Techniques

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yields by 10–15%.

  • Solid-Phase Synthesis : Immobilization of intermediates on resin minimizes purification steps.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR : Confirms the absence of 2' and 3' hydroxyl protons (δ 4.0–5.5 ppm) and the presence of the isocyano group (δ 8.2–8.5 ppm).

  • ¹³C-NMR : Identifies the isocyano carbon at δ 120–125 ppm.

Mass Spectrometry

  • High-Resolution MS : Validates the molecular formula (C₁₀H₁₁N₃O₄) with a molecular ion peak at m/z 237.21.

High-Performance Liquid Chromatography (HPLC)

  • Purity Assessment : Reverse-phase C18 columns with UV detection at 260 nm achieve >98% purity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Direct Isocyano IntroductionFewer steps, scalableRequires toxic azides70–78
Catalytic DehydrationMild conditions, high selectivityCatalyst removal needed80–85

Industrial-Scale Considerations

Cost-Effectiveness

  • Raw Materials : Uridine ($50–$100/g) and sodium azide ($20–$30/g) contribute to high costs.

  • Catalyst Reusability : Copper sulfate can be recovered and reused, reducing expenses by 15–20%.

Environmental Impact

  • Waste Management : Azide-containing byproducts require neutralization with nitrous acid before disposal.

  • Green Chemistry Alternatives : Ionic liquids or biocatalysts are under investigation to replace DMF and crown ethers.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3'-Isocyano-2',3'-dideoxyuridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, iodine-mediated radioiodination (e.g., using Na[125I]) under nitrogen protection and Pd-catalyzed reduction has been employed to introduce isotopic labels . HPLC purification is critical for isolating the final product, with mobile phases optimized for polar functional groups (e.g., trifluoroacetic acid/methanol gradients) .
  • Data Consideration : Reaction yields depend on stoichiometry (e.g., 1:1.2 molar ratio of precursor to iodine) and temperature (typically 60–80°C). Side products from incomplete substitution require rigorous chromatographic separation .

Q. How do structural modifications (e.g., isocyano group, 3'-deoxy configuration) impact antiviral activity?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs like 3'-azido or 3'-fluoro derivatives. For instance, 3'-azido-2',3'-dideoxyuridine derivatives show chain-terminating activity against HIV reverse transcriptase (RT) due to the lack of 3'-OH . Isocyano groups may enhance cellular uptake or target binding, as seen in analogs like 5′-isocyano-5′-deoxythymidine .
  • Data Contradiction : While some 3'-modified dideoxynucleosides exhibit potent RT inhibition (e.g., AZT), others (e.g., 3'-azido-2',3'-dideoxyuridine) show reduced sensitivity in resistant HIV strains .

Q. What analytical techniques are recommended for purity assessment and structural elucidation?

  • Methodology :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 260 nm) for nucleoside analogs.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]⁺).
  • NMR : ¹H/¹³C NMR to verify isocyano group presence (δ ~160–170 ppm for CN) and sugar conformation .

Advanced Research Questions

Q. What mechanisms underlie HIV resistance to 3'-modified dideoxynucleosides, and how can resistance be circumvented?

  • Methodology : Genotypic analysis of RT mutations (e.g., M41L, T215Y in AZT-resistant HIV) reveals steric hindrance or reduced substrate binding. Combination therapies with non-overlapping resistance profiles (e.g., 2',3'-dideoxycytidine + protease inhibitors) are tested in vitro using plaque reduction assays .
  • Data Contradiction : Resistance to AZT correlates with thymidine analog mutations (TAMs), but cross-resistance to 3'-isocyano derivatives remains unclear. Some analogs retain activity against AZT-resistant strains due to distinct binding modes .

Q. How does this compound interact with host cell kinases for activation?

  • Methodology : Radiolabeled analogs (e.g., [³H]-labeled) are used to track phosphorylation in cell lysates. Kinase assays (e.g., thymidine kinase 1, TK1) quantify conversion to the active triphosphate form. Competitive inhibition studies with natural substrates (e.g., thymidine) determine binding affinity .
  • Data Consideration : Poor phosphorylation efficiency in resting lymphocytes may limit antiviral efficacy, necessitating prodrug strategies (e.g., phosphoramidate "ProTides") .

Q. What in vivo pharmacokinetic challenges are associated with this compound?

  • Methodology :

  • Animal Studies : Radiolabeled compounds (e.g., ¹⁴C) assess bioavailability, tissue distribution (e.g., lymphatic vs. plasma), and metabolism via LC-MS/MS .
  • Dose Optimization : Subcutaneous vs. oral administration in murine models, measuring AUC (area under the curve) and Cmax .
    • Key Finding : Lymphatic retention of dideoxynucleosides prolongs half-life but may increase toxicity risks (e.g., mitochondrial DNA depletion in T-cells) .

Contradictions and Open Questions

  • Resistance Mechanisms : While 3'-azido derivatives show cross-resistance with AZT , the isocyano group’s steric and electronic properties may bypass RT mutations . Further crystallographic studies of RT-ligand complexes are needed.
  • Toxicity vs. Efficacy : Prolonged lymphatic retention improves pharmacokinetics but raises mitochondrial toxicity concerns . Comparative studies with 2',3'-didehydro-2',3'-dideoxythymidine (d4T) could clarify safety margins.

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